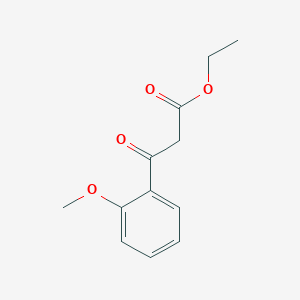![molecular formula C18H12N2 B1586909 5,12-Dihydroindolo[3,2-a]carbazole CAS No. 111296-91-4](/img/structure/B1586909.png)
5,12-Dihydroindolo[3,2-a]carbazole
Overview
Description
Mechanism of Action
5,12-Dihydroindolo[3,2-a]carbazole: is a polycyclic structure that combines two carbazole moieties sharing a fused aromatic ring. Although no recent investigations have specifically focused on asymmetrizing the substitution of the two carbazoles, pioneering works from 2019 have explored the substitution of similar functional groups on this scaffold
Mode of Action
The interaction of This compound with its targets remains an area of active study. By carefully controlling reaction conditions, functional groups (such as formyl, nitro, or acetyl) can be selectively introduced onto one of the two carbazoles. This higher reactivity of one carbazole enables the generation of asymmetrically substituted structures. These modifications may influence the compound’s absorption properties and potentially shift its absorption toward the visible range .
Result of Action
The molecular and cellular effects of this compound are still being unraveled. Asymmetrically substituted derivatives may exhibit altered interactions with cellular components, potentially affecting cell growth, differentiation, or other processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,12-Dihydroindolo[3,2-a]carbazole are largely determined by its unique structure. The compound can be selectively functionalized by introducing groups such as formyl, nitro, or acetyl on one of the two carbazoles . This selective functionalization can lead to asymmetrically substituted structures .
Cellular Effects
These hydrogels have exhibited antibacterial effects against Escherichia coli .
Molecular Mechanism
The compound’s ability to be selectively functionalized suggests that it may interact with biomolecules in a specific manner .
Temporal Effects in Laboratory Settings
The compound’s absorption properties can be shifted towards the visible range , suggesting that it may have different effects over time.
Metabolic Pathways
The compound’s unique structure and functionalization potential suggest that it may interact with various enzymes and cofactors .
Transport and Distribution
The compound’s high solubility in water suggests that it may be efficiently transported and distributed.
Subcellular Localization
The compound’s unique structure and functionalization potential suggest that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,12-dihydroindolo[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with acetonitrile in the presence of hydroiodic acid at room temperature, followed by heating, can yield intermediate compounds that are further processed to form the desired product . Another approach involves the use of t-butyllithium and subsequent reactions to achieve the cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, are applicable. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,12-Dihydroindolo[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc powder, hydrochloric acid.
Substitution: Nitric acid, halogens (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
5,12-Dihydroindolo[3,2-a]carbazole has a wide range of applications in scientific research:
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interaction with biological targets.
Comparison with Similar Compounds
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5,7-Dihydroindolo[2,3-b]carbazole
- 5,8-Dihydroindolo[2,3-c]carbazole
- 5,11-Dihydroindolo[3,2-b]carbazole
Comparison: 5,12-Dihydroindolo[3,2-a]carbazole is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other indolocarbazole isomers. This uniqueness makes it particularly suitable for applications requiring precise control over electronic and optical characteristics, such as in photoinitiators and optoelectronic devices .
Properties
IUPAC Name |
5,12-dihydroindolo[3,2-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)20-14)13-6-2-4-8-15(13)19-16/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXDAWSMPLECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405771 | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111296-91-4 | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111296-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,12-dihydroindolo[3,2-a]carbazole derivatives interesting for photochemical applications?
A1: this compound derivatives exhibit interesting optical and electronic properties that make them suitable for photochemical applications like photoinitiators. [, ] For example, they can participate in electron transfer processes when exposed to light, a crucial characteristic for initiating polymerization reactions. []
Q2: How do modifications to the this compound scaffold affect its properties?
A2: Introducing specific substituents to the this compound core can significantly alter its properties. For instance, adding aromatic substituents can hinder π-stacking, while incorporating sulfonic acid groups dramatically enhances water solubility. [] These modifications directly impact their performance in applications like 3D printing and hydrogel formation. [, ]
Q3: Can you elaborate on the use of this compound derivatives in 3D printing?
A3: Water-soluble this compound derivatives, when combined with suitable co-initiators, function as effective photoinitiators for hydrogel preparation. [] These systems, activated by light sources like LEDs, enable the creation of 3D structures, highlighting their potential in bioprinting and material science. []
Q4: What are the potential advantages of using these derivatives in developing antibacterial materials?
A4: Research shows that hydrogels containing silver nanoparticles can be created using this compound-based photoinitiating systems. [] These hydrogels exhibit promising antibacterial activity against bacteria like Escherichia coli, showcasing their potential in biomedical applications. []
Q5: Are there any other notable applications for this compound derivatives?
A5: Beyond photoinitiators, this compound derivatives show promise as building blocks for deep-blue thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). [] This application stems from their desirable properties like high solubility, deep-blue emission, and small singlet-triplet energy differences. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




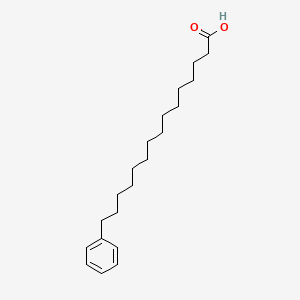
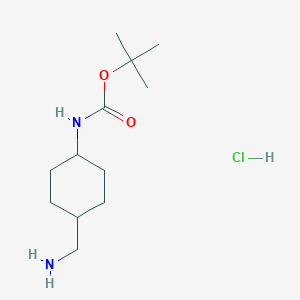
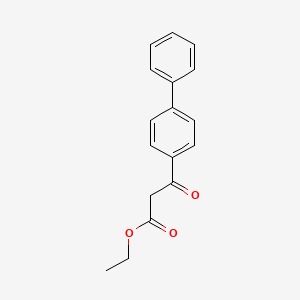
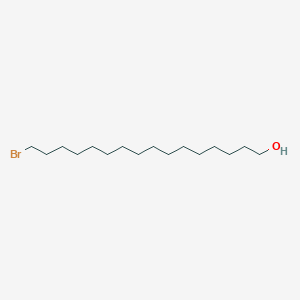
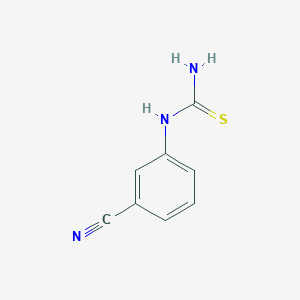
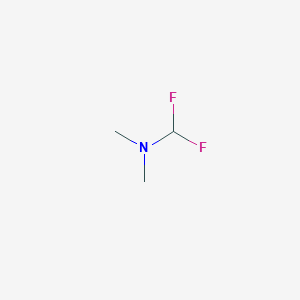
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
